N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
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Overview
Description
N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidinyl-pyridine moiety linked to a phenyl-tetrahydropyran carboxamide, making it a subject of study for its chemical properties and biological activities.
Scientific Research Applications
N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has several scientific research applications:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidinyl-pyridine intermediate, followed by its coupling with the phenyl-tetrahydropyran carboxamide moiety. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can result in a wide range of functionalized derivatives .
Mechanism of Action
The mechanism of action of N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can affect various cellular pathways and processes, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-3-(1H-pyrazol-1-yl)benzamide: This compound shares a similar pyrrolidinyl-pyridine core but differs in its substituents, leading to distinct biological activities.
N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide: Another related compound with a thiophene moiety, which may confer different chemical properties and reactivity.
Uniqueness
N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is unique due to its combination of a pyrrolidinyl-pyridine core with a phenyl-tetrahydropyran carboxamide moiety.
Properties
IUPAC Name |
N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c26-20-7-4-10-25(20)19-13-17(14-23-16-19)15-24-21(27)22(8-11-28-12-9-22)18-5-2-1-3-6-18/h1-3,5-6,13-14,16H,4,7-12,15H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYJDGDNRHFBJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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